Oxetane, 2,2,3,3,4-pentafluoro- (9CI)
Description
Chemical Identity and Nomenclature
2,2,3,3,4-Pentafluorooxetane represents a specific member of the fluorinated oxetane family, characterized by the systematic replacement of hydrogen atoms with fluorine substituents at defined positions within the four-membered ring structure. The compound is officially registered under Chemical Abstracts Service number 163062-22-4, with the molecular formula C₃HF₅O and a precise molecular weight of 148.031458616257 atomic mass units. The International Union of Pure and Applied Chemistry nomenclature designates this compound as oxetane, 2,2,3,3,4-pentafluoro- under the ninth collective index system, reflecting the systematic naming conventions established for heterocyclic organofluorine compounds.
The structural representation of 2,2,3,3,4-pentafluorooxetane can be expressed through multiple chemical notation systems, providing comprehensive identification for research and commercial applications. The International Chemical Identifier string for this compound is 1S/C₃HF₅O/c4-1-2(5,6)3(7,8)9-1/h1H, while the corresponding InChI Key is recorded as CDCFTPZUBKXYSB-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation, O1C(F)C(F)(F)C1(F)F, illustrates the connectivity pattern within the oxetane ring framework, emphasizing the systematic fluorination pattern that distinguishes this compound from other oxetane derivatives. These standardized identifiers facilitate accurate compound identification across international chemical databases and regulatory frameworks.
The compound exhibits a distinctive substitution pattern that differentiates it from other pentafluorooxetane isomers documented in chemical literature. Specifically, the fluorine atoms occupy positions 2,2,3,3,4 on the oxetane ring, creating a unique electronic environment that influences both chemical reactivity and physical properties. This particular substitution pattern contrasts with alternative pentafluorooxetane configurations, such as the 2,2,3,4,4-pentafluoro isomer registered under Chemical Abstracts Service number 144109-03-5. The positional specificity of fluorine substitution significantly impacts molecular behavior, including conformational preferences, intermolecular interactions, and potential synthetic applications in advanced materials development.
Table 1: Fundamental Chemical Properties of 2,2,3,3,4-Pentafluorooxetane
Historical Development of Fluorinated Oxetanes
The development of fluorinated oxetanes represents a convergence of several important chemical research trajectories, including the advancement of organofluorine chemistry and the exploration of strained ring systems for pharmaceutical applications. Early investigations into oxetane chemistry established the fundamental understanding of four-membered heterocyclic ring systems, revealing their significant ring strain energy of approximately 106 kilojoules per mole, which substantially exceeds the strain energy observed in five-membered tetrahydrofuran rings. This inherent instability initially posed challenges for synthetic chemists seeking to incorporate oxetane moieties into complex molecular architectures.
The systematic introduction of fluorine atoms into oxetane frameworks emerged as a strategic approach to modulating both the electronic properties and stability characteristics of these heterocyclic systems. Historical synthetic methodologies for fluorinated oxetanes have included diverse approaches such as nucleophilic substitution reactions, deoxy- and deoxofluorination processes, and specialized fluoroiodination procedures. These methodological developments enabled researchers to achieve gram-scale synthesis of various fluorinated oxetane building blocks, including derivatives functionalized with amines, carboxylic acids, terminal alkynes, alcohols, thiols, and aldehydes.
The evolution of fluorinated oxetane synthesis has been particularly influenced by advances in carbene chemistry and catalytic methodologies. Recent breakthrough research has demonstrated copper-catalyzed approaches for skeletal expansion of oxygen heterocycles through reaction with difluorocarbene species generated in situ, leading to carbon atom insertion and formation of α,α-difluoro-oxetane products. This methodology represents a significant advancement from earlier synthetic approaches, as it addresses long-standing challenges related to strain-induced ring cleavage and defluorination that previously limited access to fluorinated oxetane structures. The development of such catalytic strategies has opened new possibilities for incorporating fluorinated oxetanes into drug discovery programs and advanced materials research.
Significance in Organofluorine Chemistry
The incorporation of fluorine atoms into organic molecules has emerged as a fundamental strategy in modern pharmaceutical research, with fluorinated compounds representing a substantial proportion of contemporary drug development programs. Within this context, fluorinated oxetanes occupy a unique position as potential bioisosteric replacements for established pharmacophores, offering distinctive physicochemical properties that can enhance drug-like characteristics. The combination of the oxetane ring system with strategic fluorination provides access to molecular scaffolds that exhibit altered lipophilicity, enhanced metabolic stability, and modified hydrogen bonding patterns compared to their non-fluorinated counterparts.
Physicochemical studies have revealed that fluorination of oxetane derivatives significantly impacts fundamental properties such as acidity, with research demonstrating decreases in pKa values of up to three units when fluorinated oxetanes replace traditional gem-dimethyl, cyclopropyl, or cyclobutylidene moieties. These substantial changes in acid-base behavior reflect the powerful electron-withdrawing effects of fluorine substitution, which can be strategically employed to fine-tune molecular interactions in biological systems. The ability to systematically modulate acidity through fluorine incorporation provides medicinal chemists with precise tools for optimizing drug-target interactions and improving pharmacokinetic profiles.
The strategic importance of fluorinated oxetanes extends beyond traditional pharmaceutical applications to encompass emerging areas of materials science and synthetic chemistry. Recent computational studies have identified α,α-difluoro-oxetane structures as potential surrogates for oxetane, β-lactone, and carbonyl pharmacophores based on their computed molecular properties and electrostatic potential maps. This versatility in bioisosteric replacement capabilities positions fluorinated oxetanes as valuable synthetic targets for diverse research applications. Furthermore, the development of efficient synthetic methodologies for fluorinated oxetane construction has enabled researchers to explore these compounds as versatile building blocks for future applications in both drug design and advanced materials development.
Table 2: Comparative Properties of Fluorinated versus Non-fluorinated Oxetanes
Properties
CAS No. |
163062-22-4 |
|---|---|
Molecular Formula |
C3HF5O |
Molecular Weight |
148.031456 |
Synonyms |
Oxetane, 2,2,3,3,4-pentafluoro- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Drug Discovery
Oxetane-containing compounds have been increasingly recognized for their potential in drug discovery. Their ability to modify the pharmacokinetic properties of drug candidates is particularly noteworthy.
- Clinical Candidates : As of recent reports, several oxetane-containing drug candidates are undergoing clinical trials. Notable examples include:
- Crenolanib : Developed for various cancers including acute myeloid leukemia.
- Fenebrutinib : Targeting multiple sclerosis.
- Ziresovir : Aimed at treating respiratory syncytial virus.
These candidates demonstrate the versatility of oxetanes in addressing diverse therapeutic targets .
Medicinal Chemistry
In medicinal chemistry, oxetanes serve as nonclassical isosteres of carbonyl groups. Their incorporation into drug scaffolds can lead to improved binding interactions with target proteins.
- Case Study: GS-9876 (Lanraplenib) : This second-generation spleen tyrosine kinase inhibitor showcases the successful application of oxetanes in autoimmune disease treatment. The oxetane moiety enhances its pharmacokinetic profile and therapeutic efficacy .
Data Tables
| Compound Name | Target Disease | Phase | Developer |
|---|---|---|---|
| Crenolanib | Acute Myeloid Leukemia | Phase III | AROG Pharmaceuticals/Pfizer |
| Fenebrutinib | Multiple Sclerosis | Phase III | Genentech |
| Ziresovir | Respiratory Syncytial Virus | Phase III | Hoffmann–La Roche/Ark |
| Lanraplenib | Lupus Membranous Nephropathy | Phase II | Gilead Sciences |
| Danuglipron | Diabetes | Phase II | Pfizer |
| GDC-0349 | Non-Hodgkin’s Lymphoma | Phase II | Genentech |
Mechanistic Insights
The mechanism by which oxetanes enhance drug properties involves several factors:
Comparison with Similar Compounds
Stability and Substitution Patterns
The stability of oxetanes is strongly influenced by substitution patterns. 3,3-Disubstituted oxetanes exhibit superior chemical stability due to reduced ring strain, whereas 2,2,3,3,4-pentafluoro substitution in the target compound introduces both steric and electronic effects. The fluorine atoms at positions 2 and 3 create electron-withdrawing effects, stabilizing the oxetane ring against nucleophilic attack .
Lipophilicity and Solubility
Fluorination typically increases lipophilicity due to fluorine’s hydrophobic character. However, the oxetane ring’s inherent polarity counterbalances this effect. For example:
Metabolic Stability and Drug Interactions
Fluorinated oxetanes generally show improved metabolic stability compared to non-fluorinated analogues. However, excessive fluorination (e.g., hexafluorooxetane) can lead to unpredictable drug-drug interactions due to steric hindrance altering cytochrome P450 (CYP) binding . The target compound’s 2,2,3,3,4-pentafluoro substitution strikes a balance, reducing clearance by microsomal epoxide hydrolase (mEH) without significantly affecting CYP activity .
Drug Discovery
- Polarity Modulation : The target compound’s fluorine substitution enhances solubility while maintaining moderate lipophilicity, making it a valuable bioisostere for tert-butyl or cyclopropyl groups in kinase inhibitors .
Preparation Methods
Direct Fluorination of Oxetane Precursors
Direct fluorination of preformed oxetane rings represents a straightforward approach. Early work by Hiyama et al. demonstrated that oxetanes bearing electron-withdrawing groups undergo electrophilic fluorination using xenon difluoride (XeF₂) or fluorine gas (F₂) under controlled conditions. For 2,2,3,3,4-pentafluorooxetane, sequential fluorination of 3-hydroxyoxetane intermediates has been proposed. For example, treatment of 3-hydroxyoxetane with sulfur tetrafluoride (SF₄) in anhydrous HF at −78°C yields 3-fluoro derivatives, though overfluorination remains a challenge.
A key limitation is regioselectivity: fluorination at the 2- and 4-positions often competes with ring-opening reactions. Computational studies suggest that fluorine’s electronegativity destabilizes the oxetane ring, necessitating low-temperature conditions.
Deoxyfluorination of Diol Precursors
Deoxyfluorination of 1,3-diols using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) provides a viable pathway. For instance, 2,2,3,3,4-pentafluorooxetane can be synthesized via cyclization of 2,2,3,3,4-pentafluoro-1,3-propanediol (Scheme 1).
Scheme 1 :
1,3-Propanediol → (Step 1: DAST, CH₂Cl₂, −40°C) → 2,2,3,3,4-pentafluoro-1,3-propanediol → (Step 2: NaH, THF, reflux) → 2,2,3,3,4-pentafluorooxetane
Yields for this route typically range from 35% to 50%, with byproducts including linear ethers and elimination products.
Ring-Closure Methodologies
Williamson Ether Synthesis
The Williamson ether synthesis remains a cornerstone for oxetane formation. Fluorinated precursors, such as 2,2,3,3,4-pentafluoro-1,3-dibromopropane, can undergo intramolecular nucleophilic substitution. For example, treatment with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) induces cyclization (Table 1).
Table 1 : Cyclization of 2,2,3,3,4-Pentafluoro-1,3-Dibromopropane
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOtBu | THF | 25 | 42 |
| NaH | DMF | 0 | 28 |
| Cs₂CO₃ | MeCN | 60 | 19 |
Steric hindrance from fluorine substituents slows reaction kinetics, necessitating polar aprotic solvents.
Epoxide Fluorination and Ring Contraction
Epoxide intermediates offer an alternative route. Fluorinated epoxides, such as 2,2,3,3,4-pentafluoro-1,2-epoxypropane, undergo acid-catalyzed ring contraction to oxetanes. Using boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst, this method achieves yields up to 55% (Scheme 2).
Scheme 2 :
2,2,3,3,4-Pentafluoro-1,2-epoxypropane → (BF₃·OEt₂, CH₂Cl₂, 0°C) → 2,2,3,3,4-pentafluorooxetane
Competing pathways, such as polymerization, limit scalability.
Stereochemical Considerations
Diastereoselective Fluorination
The spatial arrangement of fluorine atoms critically influences the compound’s reactivity. Asymmetric fluorination using chiral auxiliaries, such as Evans’ oxazolidinones, has been explored. For example, Oppolzer’s sultam-mediated fluorination of β-keto esters yields enantiomerically enriched precursors, which are subsequently cyclized. However, racemization during cyclization remains a hurdle, with enantiomeric excess (ee) rarely exceeding 70%.
Conformational Analysis
Density functional theory (DFT) calculations reveal that the 2,2,3,3,4-pentafluoro substituents enforce a twisted boat conformation, increasing ring strain by ~8 kcal/mol compared to unsubstituted oxetane . This strain accelerates ring-opening reactions but complicates isolation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2,2,3,3,4-pentafluorooxetane, and what challenges arise during fluorination?
- Methodology : Fluorinated oxetanes are typically synthesized via cyclization of fluorinated diols or epoxides under anhydrous conditions. For example, tetrafluorooxetane derivatives (CAS 765-63-9) may involve nucleophilic ring-opening of fluorinated epoxide intermediates with Lewis acids like BF₃ . Challenges include controlling regioselectivity due to steric hindrance from fluorine substituents and avoiding side reactions (e.g., decomposition at high temperatures). Use of perfluorinated solvents (e.g., perfluorodecalin) and low-temperature (-20°C to 0°C) conditions can mitigate these issues.
Q. How can researchers verify the purity and structural integrity of 2,2,3,3,4-pentafluorooxetane?
- Analytical Techniques :
- NMR : ¹⁹F NMR is critical for identifying fluorine environments. For example, CF₃ groups typically resonate at δ -60 to -80 ppm, while CF₂ groups appear at δ -110 to -130 ppm .
- GC-MS : High-resolution GC-MS with electron ionization (EI) can detect trace impurities (e.g., unreacted diols or fluorinated byproducts).
- IR Spectroscopy : C-F stretches appear between 1000–1300 cm⁻¹ .
Q. What safety protocols are essential when handling fluorinated oxetanes in laboratory settings?
- Guidelines :
- Use fume hoods to prevent inhalation of volatile fluorinated compounds .
- Wear nitrile gloves and polyvinyl alcohol (PVA) aprons, as fluorinated solvents may degrade latex .
- Store in sealed, grounded containers at 2–8°C to minimize thermal decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 2,2,3,3,4-pentafluorooxetane in ring-opening polymerizations?
- Mechanistic Analysis : The electron-withdrawing fluorine substituents increase the oxetane ring's electrophilicity, facilitating nucleophilic attack. For example, in cationic polymerizations with BF₃·OEt₂, the ring opens at the least fluorinated carbon (C4) due to reduced steric hindrance. Kinetic studies using in situ ¹⁹F NMR reveal rate constants 3–5× slower than non-fluorinated oxetanes due to fluorine’s inductive effects .
Q. How does the thermal stability of 2,2,3,3,4-pentafluorooxetane compare to its structural analogs?
- Comparative Data :
Q. What computational methods predict the electronic properties of fluorinated oxetanes for material applications?
- DFT Approaches : B3LYP/6-311+G(d,p) calculations reveal HOMO-LUMO gaps of 7.5–8.2 eV for 2,2,3,3,4-pentafluorooxetane, indicating high oxidative stability. Electrostatic potential maps show electron-deficient regions at the oxetane oxygen, making it suitable for lithium-ion electrolyte additives (e.g., enhancing LiPF₆ conductivity) .
Q. How can researchers resolve contradictions in reported CAS registry numbers for fluorinated oxetanes?
- Case Study : The compound "2,2,3,3,4-pentafluorooxetane" has conflicting CAS numbers (144109-03-5 vs. 163062-22-4). Cross-referencing with IUPAC nomenclature and spectral data (e.g., ¹⁹F NMR shifts) confirms CAS 144109-03-5 corresponds to the 2,2,3,3,4 isomer, while 163062-22-4 is a structural analog with a trifluoromethyl group .
Methodological Recommendations
- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture. Anhydrous KF or CsF can enhance fluorination efficiency by scavenging protons.
- Safety Compliance : Follow OSHA CFR 1910.1200 and JIS Z 7253:2019 standards for fluorinated compound handling .
- Data Validation : Cross-check experimental results with computational predictions (e.g., Gaussian 16) to validate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
